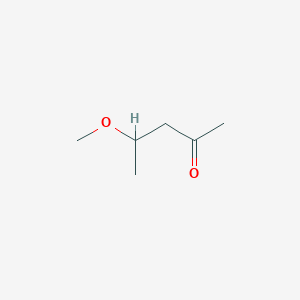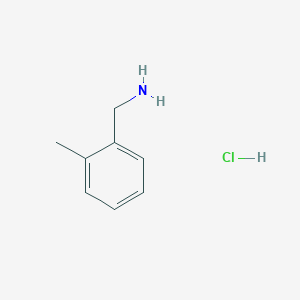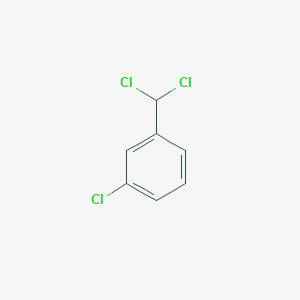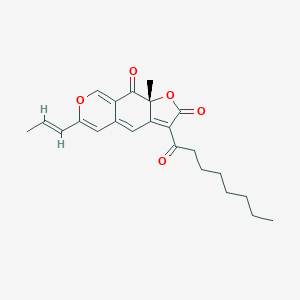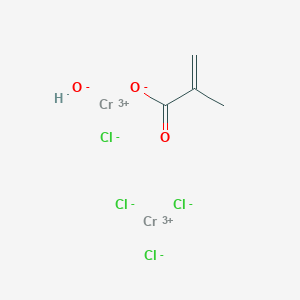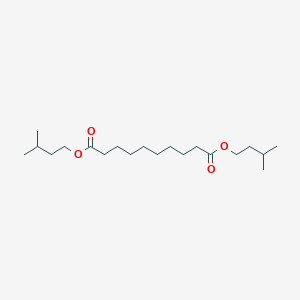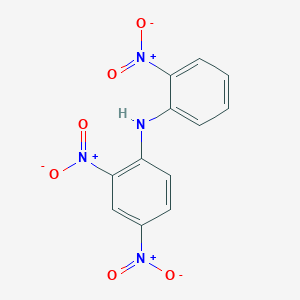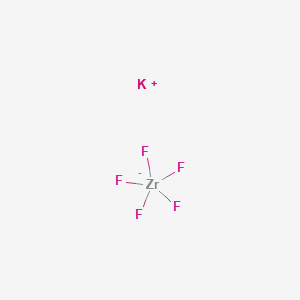
Potassium pentafluorozirconate(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium pentafluorozirconate(1-) is a chemical compound with the formula K2[ZrF6]. It is a white crystalline compound that is soluble in water. The compound is commonly used in scientific research due to its unique properties.
Aplicaciones Científicas De Investigación
Potassium pentafluorozirconate(1-) is commonly used in scientific research as a source of fluoride ions. It is also used as a catalyst in organic synthesis reactions. The compound has been used in the synthesis of various organic compounds, including alcohols, ketones, and esters. It is also used in the production of ceramics and glass.
Mecanismo De Acción
Potassium pentafluorozirconate(1-) works by releasing fluoride ions. Fluoride ions are highly reactive and can form strong bonds with other elements. This makes them useful in a variety of chemical reactions. The compound also acts as a catalyst, which speeds up chemical reactions.
Efectos Bioquímicos Y Fisiológicos
Potassium pentafluorozirconate(1-) has been shown to have no significant physiological effects on humans or animals. However, it is toxic if ingested or inhaled. It can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using potassium pentafluorozirconate(1-) in lab experiments include its high reactivity, which makes it useful in a variety of chemical reactions. It is also readily available and relatively inexpensive. The limitations include its toxicity, which requires careful handling and disposal. The compound is also highly reactive, which can make it difficult to control in some experiments.
Direcciones Futuras
There are several future directions for research involving potassium pentafluorozirconate(1-). One area of research is the development of new catalysts for organic synthesis reactions. Another area of research is the use of the compound in the production of new materials, such as ceramics and glass. Additionally, more research is needed to understand the toxicity of the compound and how to safely handle and dispose of it.
Métodos De Síntesis
Potassium pentafluorozirconate(1-) is synthesized by the reaction of zirconium dioxide with hydrofluoric acid and potassium fluoride. The reaction takes place at high temperatures and pressure. The resulting compound is then purified by recrystallization.
Propiedades
Número CAS |
13782-18-8 |
|---|---|
Nombre del producto |
Potassium pentafluorozirconate(1-) |
Fórmula molecular |
F5KZr |
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
potassium;pentafluorozirconium(1-) |
InChI |
InChI=1S/5FH.K.Zr/h5*1H;;/q;;;;;+1;+4/p-5 |
Clave InChI |
MTJAWOKUELYSDX-UHFFFAOYSA-I |
SMILES isomérico |
[F-].F[Zr](F)(F)F.[K+] |
SMILES |
F[Zr-](F)(F)(F)F.[K+] |
SMILES canónico |
F[Zr-](F)(F)(F)F.[K+] |
Otros números CAS |
13782-18-8 |
Sinónimos |
potassium pentafluorozirconate(1-) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



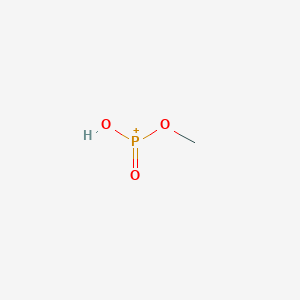
![3-[(E)-2-Phenylethenyl]aniline](/img/structure/B81116.png)
![3(2H)-Benzothiazoleethanol, 4,5,6,7-tetrahydro-2-imino-alpha-[4-(methylsulfonyl)phenyl]-](/img/structure/B81119.png)
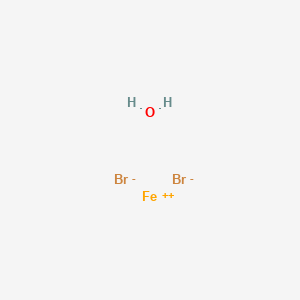
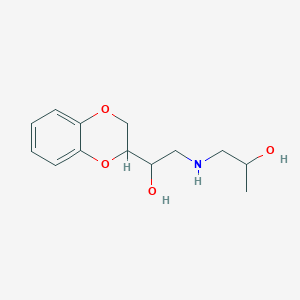
![2-Bromo-1-[3,5-di(tert-butyl)-4-hydroxyphenyl]ethan-1-one](/img/structure/B81125.png)
